molecular formula C9H9NS B073011 2,3-Dimethylphenylisothiocyanate CAS No. 1539-20-4

2,3-Dimethylphenylisothiocyanate

Cat. No. B073011
CAS RN: 1539-20-4
M. Wt: 163.24 g/mol
InChI Key: VASTZUGVKHOFPE-UHFFFAOYSA-N
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Description

2,3-Dimethylphenylisothiocyanate is a chemical compound with the molecular formula C9H9NS and a molecular weight of 163.239 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylphenylisothiocyanate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thiophene derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry, pharmacology, agrochemistry, and materials science. They are also used as key materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics. Some known drugs, such as duloxetine, canagliflozin, and clopidogrel, contain a thiophene moiety in their structures .

Experimental Procedure

    One-Pot Three-Component Reaction:

    • Analyze antibacterial properties of the synthesized compounds against Gram-negative and Gram-positive microorganisms, as well as antifungal activity against Aspergillus niger and Candida albicans .

Results

  • The synthesized compounds showed excellent to good antibacterial activity against Gram-negative microorganisms (Pseudomonas aeruginosa and Escherichia coli) and moderate to low antifungal activity against Aspergillus niger and Candida albicans .
  • Some compounds exhibited better anticancer activity than the reference drug doxorubicin .

Other Applications

2,6-Dimethylphenyl isothiocyanate has also been employed in the synthesis of tris(2,6-dimethylphenylimido)methylrhenium(VII) and 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea .

Safety And Hazards

The safety data sheet for 2,3-Dimethylphenylisothiocyanate can be found online . It provides information about the potential hazards, safe handling instructions, and emergency procedures.

properties

IUPAC Name

1-isothiocyanato-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASTZUGVKHOFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165476
Record name 2,3-Dimethylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenylisothiocyanate

CAS RN

1539-20-4
Record name 2,3-Dimethylphenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1539-20-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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